molecular formula C8H9N3O B11918281 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1956324-85-8

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine

Katalognummer: B11918281
CAS-Nummer: 1956324-85-8
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: NSYXENFDDWKJSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C7H7N3O. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with various reagents. One common method includes the use of diethyl ethoxy methylenemalonate, which reacts with 5-amino-3-methyl-1H-pyrazole to form the desired compound . The reaction conditions often involve heating and the use of solvents like methanol or ethanol.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties

Wirkmechanismus

The mechanism of action of 5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit certain enzymes, including cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of these enzymes, blocking their activity and thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methyl-1H-pyrazolo[3,4-c]pyridine
  • 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
  • 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
  • 1H-Pyrazolo[3,4-c]pyridine

Uniqueness

5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the methyl group at the 3-position enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Eigenschaften

CAS-Nummer

1956324-85-8

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

5-methoxy-3-methyl-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C8H9N3O/c1-5-6-3-8(12-2)9-4-7(6)11-10-5/h3-4H,1-2H3,(H,10,11)

InChI-Schlüssel

NSYXENFDDWKJSC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=C(N=CC2=NN1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.